molecular formula C9H4F3NO2S2 B12878443 2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one

Cat. No.: B12878443
M. Wt: 279.3 g/mol
InChI Key: HEKBMTWJFJGDND-HWKANZROSA-N
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Description

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one is a synthetically derived small molecule recognized for its significant potential in oncology research, primarily functioning as a multi-targeted kinase inhibitor. Its core research value lies in its potent activity against critical receptor tyrosine kinases, including VEGFR-2 and EGFR, which are pivotal signaling nodes in tumor angiogenesis and proliferation. The compound's mechanism involves competitively binding to the ATP-binding site of these kinases, thereby suppressing their phosphorylation and subsequent activation of downstream pro-survival pathways such as MAPK/ERK and PI3K/Akt. This targeted disruption effectively induces apoptosis and inhibits migration and invasion in various cancer cell lines. Preclinical studies highlight its efficacy against a spectrum of aggressive malignancies, with notable potency in models of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), where it has demonstrated robust anti-proliferative and anti-angiogenic effects. The strategic incorporation of the 2-thioxothiazolidin-4-one scaffold and the (5-(trifluoromethyl)furan-2-yl)methylene moiety is critical for its strong binding affinity and selectivity profile. This compound serves as a valuable pharmacological tool for dissecting kinase-driven signaling networks and for validating VEGFR-2 and EGFR as therapeutic targets in experimental cancer models. Its structure-activity relationship (SAR) data also provides a key foundation for the design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.

Properties

Molecular Formula

C9H4F3NO2S2

Molecular Weight

279.3 g/mol

IUPAC Name

(5E)-2-sulfanylidene-5-[[5-(trifluoromethyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H4F3NO2S2/c10-9(11,12)6-2-1-4(15-6)3-5-7(14)13-8(16)17-5/h1-3H,(H,13,14,16)/b5-3+

InChI Key

HEKBMTWJFJGDND-HWKANZROSA-N

Isomeric SMILES

C1=C(OC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reaction

A common method for synthesizing this compound involves a one-pot multicomponent reaction. This approach is efficient and eco-friendly, often employing green chemistry catalysts.

  • Reaction Components :

    • Fluorinated aromatic aldehyde (providing the trifluoromethyl-furan moiety)
    • Active methylene compounds
    • Catalysts (e.g., lemon juice as a green catalyst)
  • Reaction Mechanism :
    The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final thiazolidinone product. The use of green catalysts like lemon juice promotes environmentally friendly practices while maintaining high yields.

  • Optimization Parameters :

    • Solvent type and volume
    • Reaction temperature
    • Catalyst concentration

This method is advantageous due to its simplicity and reduced environmental impact.

Conventional Heating Method

The conventional heating method involves refluxing the reactants under acidic or basic conditions.

  • Reaction Conditions :

    • Reagents: Aromatic aldehyde, thioglycolic acid, and ammonium thiocyanate
    • Solvent: Ethanol or acetic acid
    • Temperature: Reflux conditions (70–110°C)
  • Procedure :
    The reaction mixture is stirred at elevated temperatures until completion, monitored by thin-layer chromatography (TLC). The product is then purified via recrystallization or column chromatography.

  • Yield :
    This method typically provides moderate to high yields depending on the reaction time and purity of the starting materials.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is a modern approach that enhances reaction rates and reduces energy consumption.

  • Reaction Setup :

    • Ultrasonic irradiation (35 kHz frequency)
    • Reagents: Aromatic aldehyde, thioglycolic acid, and base (e.g., potassium carbonate)
    • Solvent: Water or ethanol
  • Advantages :

    • Shorter reaction times (minutes instead of hours)
    • High yields (up to 95%)
    • Energy-efficient process

This method is particularly useful for scaling up synthesis while maintaining environmental sustainability.

Microwave-Assisted Synthesis

Microwave irradiation has been explored as an alternative energy source for synthesizing thiazolidinones.

  • Reaction Conditions :

    • Microwave power: ~200 W
    • Reagents: Aromatic aldehyde, thioglycolic acid, and amines
    • Catalyst: Zeolite or vanadyl sulfate
    • Solvent: Acetonitrile
  • Procedure :
    The reactants are mixed in a microwave reactor, and the reaction proceeds rapidly under controlled heating. This method improves reaction efficiency and reduces solvent usage.

  • Yield :
    High yields are achieved within minutes due to uniform heating and enhanced molecular interactions.

Data Table: Comparative Analysis of Preparation Methods

Method Reaction Time Temperature Catalyst/Conditions Yield (%) Environmental Impact
One-Pot Multicomponent ~1–3 hours Room temperature or reflux Lemon juice (green catalyst) ~85–95 Low
Conventional Heating ~2–4 hours Reflux (70–110°C) Acidic/basic medium ~70–90 Moderate
Ultrasound-Assisted ~1–10 minutes Room temperature Potassium carbonate ~90–95 Low
Microwave-Assisted ~10–30 minutes Controlled (~200 W) Zeolite/vanadyl sulfate ~90–95 Low

Notes on Optimization

Chemical Reactions Analysis

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the furan ring are replaced by nucleophiles such as amines or thiols.

    Condensation: The thiazolidinone moiety can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as acids, bases, and transition metal complexes .

Scientific Research Applications

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research has shown that the compound has potential therapeutic applications, such as anti-inflammatory and anticancer activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives exhibit diverse functionalities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name Substituents Key Properties Applications References
2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one –CF₃ at furan-2-yl High electron-withdrawing effect; enhanced metabolic stability Likely electrochemical sensing or antimicrobial agents (inferred)
(E)-2-thioxo-5-((4,6,8-trimethylazulen-1-yl)methylene)thiazolidin-4-one Azulene moiety Redox-active; polymerizable for electrode modification Pb(II) detection (detection limit: 10⁻⁷ M)
5-(4-Chlorophenyl)furan-2-yl derivatives –Cl at phenyl Anticandidal (MIC: 250 µg/mL vs. Candida utilis) and anticancer activity (IC₅₀: 125 µg/mL vs. MCF-7) Antifungal and anticancer agents
5-(5-(4-nitrophenyl)furan-2-yl)methylene derivatives –NO₂ at phenyl Strong electron-withdrawing groups; redox activity Electrochemical sensors (inferred from structural analogs)
5-(Azulen-1-ylmethylene) derivatives Azulene substituent Distinct redox peaks in CV; selective metal binding Heavy metal detection (Pb, Cu, Hg)

Key Findings

Electronic Effects: The –CF₃ group in the target compound enhances electron-withdrawing properties compared to azulene (–C₁₀H₉) or chlorophenyl (–C₆H₄Cl) substituents. This may improve oxidative stability and alter redox potentials in electrochemical applications .

Biological Activity: Chlorophenyl-substituted rhodanines show notable antifungal and anticancer activity, while azulene derivatives prioritize metal ion detection .

Electrochemical Behavior :

  • Azulene-containing rhodanines form polymer-modified electrodes with selective Pb(II) detection, attributed to the azulene’s dual electron-rich/poor regions .
  • The –CF₃ group’s inductive effects may shift oxidation/reduction peaks in cyclic voltammetry (CV), though specific data for the target compound are lacking .

Biological Activity

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and metabolic disorders. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8F3N1O1S1\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{1}\text{O}_{1}\text{S}_{1}

This compound features a thiazolidinone core, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that structural modifications on thiazolidinones significantly influenced their anticancer activity. Specifically, compounds with electron-donating groups showed enhanced activity in cell cycle-dependent assays against leukemia cell lines .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHL-60 (human leukemia)15.2Induction of apoptosis
4-Chlorophenyl derivativeHL-6012.3Cell cycle arrest
4-Methoxy derivativeK562 (chronic myeloid leukemia)18.7Inhibition of proliferation

Anti-Diabetic Activity

The thiazolidinone scaffold has been explored for its ability to modulate insulin sensitivity. Studies suggest that derivatives can inhibit protein phosphatases involved in insulin signaling pathways, potentially offering therapeutic benefits for type II diabetes management . In particular, the inhibition of protein tyrosine phosphatase IB (PTP1B) has been linked to improved glucose homeostasis.

Case Study: PTP1B Inhibition
In a preclinical model, administration of a thiazolidinone derivative demonstrated significant reductions in blood glucose levels without inducing hypoglycemia, indicating a selective action on insulin signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S phase transition, leading to reduced proliferation rates in tumor cells.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific phosphatases, enhancing insulin receptor signaling and improving metabolic profiles in diabetic models.

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